2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
“2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride” is an organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The empirical formula of the compound is C7H3Cl2F3O2S and it has a molecular weight of 279.06 .
Molecular Structure Analysis
The compound has a SMILES string representation of FC(F)(F)c1ccc(Cl)c(c1)S(Cl)(=O)=O . This indicates that the compound has a benzene ring with a trifluoromethyl group and a chloro group attached to it, along with a sulfonyl chloride group .
Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.6±0.1 g/cm3 . The boiling point is 295.2±40.0 °C at 760 mmHg . The compound has a molar refractivity of 50.2±0.4 cm3 . It has a polar surface area of 43 Å2 and a molar volume of 171.6±3.0 cm3 .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Structural Isomers : 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride is utilized in the synthesis of sterically hindered structural isomers. These compounds are structurally characterized through X-ray single crystal diffraction, providing insight into molecular crystals and hydrogen bond frameworks (Rublova et al., 2017).
Chemical Synthesis and Building Blocks
- Key Building Block in Pesticide Synthesis : This compound is a critical building block in the synthesis of pesticides, such as penoxsulam. Its synthesis involves regioselective lithiation and electrophilic substitution, highlighting its importance in agricultural chemistry (Huang et al., 2019).
- Novel Pesticides Development : It plays a role in the synthesis of novel pesticides like bistrifluron, indicating its significance in developing potent agricultural chemicals (Liu An-chan, 2015).
Biochemical Applications
- Antileishmanial Agents : Research has explored the use of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride derivatives in developing antileishmanial agents, demonstrating its potential in medicinal chemistry (Pitzer et al., 1998).
Molecular and Electronic Structure Studies
- Molecular Structure Investigations : Studies have focused on the molecular structure of derivatives, such as 2,4,5-trichlorobenzenesulfonyl chloride, to understand their molecular motions and structure, which is critical for applications in materials science and chemistry (Rigotti et al., 1988).
Catalytic and Reaction Mechanism Studies
- Friedel-Crafts Sulfonylation : This compound is used in Friedel-Crafts sulfonylation reactions, showcasing its role in organic synthesis and reaction mechanism studies (Nara et al., 2001).
Safety And Hazards
The compound is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYKLMDPUOVUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370192 | |
Record name | 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
CAS RN |
54090-08-3 | |
Record name | 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.